N-Dodecylphthalimide
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Overview
Description
N-Dodecylphthalimide is an organic compound derived from phthalimide, where the hydrogen atom of the imide nitrogen is replaced by a dodecyl group. This modification imparts unique properties to the molecule, making it useful in various scientific and industrial applications. The compound is known for its ability to form Langmuir-Blodgett films, which are thin films used in material science and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dodecylphthalimide can be synthesized through a reaction between phthalic anhydride and dodecylamine. The reaction typically involves heating the reactants in a suitable solvent, such as toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Dodecylphthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the imide group to an amine.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-Dodecylphthalimide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable films.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Dodecylphthalimide involves its interaction with various molecular targets. The compound can form stable films on surfaces, which can be used to modify the properties of materials. In biological systems, it may interact with cell membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Naphthalimide: Similar in structure but with a naphthalene ring instead of a benzene ring.
Phthalimide: The parent compound without the dodecyl group.
N-Dodecylsuccinimide: Similar structure but with a succinimide core instead of a phthalimide core.
Uniqueness
N-Dodecylphthalimide is unique due to its long dodecyl chain, which imparts hydrophobic properties and enhances its ability to form stable films. This makes it particularly useful in applications requiring surface modification and film formation .
Properties
IUPAC Name |
2-dodecylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-10-13-16-21-19(22)17-14-11-12-15-18(17)20(21)23/h11-12,14-15H,2-10,13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUHZZBSKQGQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394359 |
Source
|
Record name | STK039737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27646-77-1 |
Source
|
Record name | STK039737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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